molecular formula C194H294N54O58 B564193 Peptide YY CAS No. 106388-42-5

Peptide YY

Cat. No.: B564193
CAS No.: 106388-42-5
M. Wt: 4310.806
InChI Key: SSJGXNSABQPEKM-SBUIBGKBSA-N
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Description

Peptide YY, also known as peptide tyrosine tyrosine, is a short peptide consisting of 36 amino acids. It is released from cells in the ileum and colon in response to feeding. In the blood, gut, and other peripheral elements, this compound acts to reduce appetite. When injected directly into the central nervous system, it also reduces appetite . This compound is related to the pancreatic peptide family and has structural homology to neuropeptide Y and pancreatic polypeptide .

Preparation Methods

Peptide YY can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound may involve recombinant DNA technology, where the peptide is produced in genetically modified organisms .

Chemical Reactions Analysis

Peptide YY undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like N,N’-diisopropylcarbodiimide (DIC). Major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs .

Scientific Research Applications

Peptide YY has a wide range of scientific research applications:

Mechanism of Action

Peptide YY exerts its effects by binding to neuropeptide Y receptors, particularly the Y2 receptor. This binding inhibits gastric motility and increases water and electrolyte absorption in the colon. This compound also suppresses pancreatic secretion and reduces appetite by acting on receptors in the brain . The molecular targets involved include the Y2 receptor and other neuropeptide Y receptors .

Comparison with Similar Compounds

Peptide YY is similar to other peptides in the neuropeptide Y family, including neuropeptide Y and pancreatic polypeptide. this compound is unique in its ability to reduce appetite and regulate beta cell mass in the pancreas . Similar compounds include:

This compound stands out due to its specific role in reducing appetite and its potential therapeutic applications in obesity and diabetes .

Biological Activity

Peptide YY (PYY) is a 36-amino acid peptide hormone produced primarily in the L-cells of the gastrointestinal tract, particularly in the ileum and colon. It plays a crucial role in regulating appetite, gastrointestinal motility, and energy homeostasis. This article explores the biological activity of PYY, focusing on its mechanisms of action, receptor interactions, and implications for obesity and metabolic disorders.

PYY is released postprandially in response to food intake, acting primarily on the central nervous system and peripheral tissues. The primary mechanisms through which PYY exerts its effects include:

  • Anorectic Effects : PYY reduces food intake by promoting satiety. It binds to neuropeptide Y (NPY) receptors in the hypothalamus, notably Y2 receptors, which inhibit appetite-stimulating pathways .
  • Gastrointestinal Regulation : PYY slows gastric emptying and decreases pancreatic secretion, contributing to its role in digestive processes .
  • Energy Expenditure : PYY has been shown to increase energy expenditure, which may help in weight management .

Receptor Interactions

PYY interacts with several receptors within the NPY family, with varying affinities:

Receptor Type Affinity for PYY Function
Y1ModerateAppetite stimulation
Y2HighAppetite inhibition
Y4LowerGastrointestinal regulation
Y5LowerAppetite stimulation

The truncated form of PYY, known as PYY3-36, retains high affinity for the Y2 receptor while showing reduced affinity for other receptors. This selectivity is crucial for its anorectic effects .

Case Studies and Research Findings

  • Effects on Food Intake : A study involving lean and obese individuals demonstrated that administration of PYY3-36 significantly reduced caloric intake and increased feelings of fullness. This effect was mediated primarily through Y2 receptor activation in the hypothalamus .
  • Modified Analogues : Research on modified forms of PYY, such as NNC0165-1273, revealed enhanced selectivity for Y2 receptors. In mouse models, this analogue produced greater reductions in food intake compared to PYY3-36 and showed potential for long-term weight management by reducing nighttime feeding behaviors .
  • Clinical Implications : In a clinical setting, PYY levels have been correlated with body mass index (BMI) and obesity-related complications. Higher postprandial levels of PYY are associated with better weight management outcomes in patients undergoing lifestyle interventions .

Table 1: Summary of Biological Activities of PYY

Activity Description
Appetite SuppressionReduces food intake via central Y2 receptor activation
Gastrointestinal MotilitySlows gastric emptying and inhibits digestive secretions
Energy ExpenditureIncreases metabolic rate

Table 2: Comparative Affinities of PYY Receptors

Peptide Y1 Receptor (Ki) Y2 Receptor (Ki) Y4 Receptor (Ki) Y5 Receptor (Ki)
PYY40 nM0.40 nM13 nM3.2 nM
PYY3-3640 nM0.10 nM10 nM3.0 nM
NNC0165-1273>10,000 nM2 nM2500 nM1300 nM

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C194H294N54O58/c1-17-99(12)154(243-182(297)143-36-25-73-246(143)187(302)115(196)80-104-37-47-110(252)48-38-104)184(299)227-125(28-18-19-67-195)188(303)247-74-26-34-141(247)180(295)224-122(59-64-149(263)264)158(273)217-102(15)186(301)245-72-24-33-140(245)179(294)213-90-147(260)218-120(58-63-148(261)262)163(278)238-136(88-152(269)270)168(283)216-101(14)157(272)241-139(92-250)189(304)248-75-27-35-142(248)181(296)225-124(61-66-151(267)268)165(280)223-123(60-65-150(265)266)166(281)228-127(77-95(4)5)170(285)236-134(86-145(198)258)175(290)221-116(29-20-68-209-191(200)201)160(275)232-131(82-106-41-51-112(254)52-42-106)173(288)233-130(81-105-39-49-111(253)50-40-105)167(282)215-100(13)156(271)240-138(91-249)178(293)231-126(76-94(2)3)169(284)220-117(30-21-69-210-192(202)203)161(276)235-133(85-109-89-208-93-214-109)174(289)234-132(83-107-43-53-113(255)54-44-107)172(287)229-128(78-96(6)7)171(286)237-135(87-146(199)259)176(291)230-129(79-97(8)9)177(292)242-153(98(10)11)183(298)244-155(103(16)251)185(300)226-119(32-23-71-212-194(206)207)159(274)222-121(57-62-144(197)257)164(279)219-118(31-22-70-211-193(204)205)162(277)239-137(190(305)306)84-108-45-55-114(256)56-46-108/h37-56,89,93-103,115-143,153-155,249-256H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,257)(H2,198,258)(H2,199,259)(H,208,214)(H,213,294)(H,215,282)(H,216,283)(H,217,273)(H,218,260)(H,219,279)(H,220,284)(H,221,290)(H,222,274)(H,223,280)(H,224,295)(H,225,296)(H,226,300)(H,227,299)(H,228,281)(H,229,287)(H,230,291)(H,231,293)(H,232,275)(H,233,288)(H,234,289)(H,235,276)(H,236,285)(H,237,286)(H,238,278)(H,239,277)(H,240,271)(H,241,272)(H,242,292)(H,243,297)(H,244,298)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,305,306)(H4,200,201,209)(H4,202,203,210)(H4,204,205,211)(H4,206,207,212)/t99-,100-,101-,102-,103+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,153-,154-,155-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJGXNSABQPEKM-SBUIBGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C194H294N54O58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4311 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106388-42-5
Record name Peptide YY
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106388425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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